![molecular formula C7H4N2O3 B2573860 Oxazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1448852-05-8](/img/structure/B2573860.png)
Oxazolo[4,5-b]pyridine-6-carboxylic acid
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Overview
Description
Oxazolo[4,5-b]pyridine-6-carboxylic acid is a compound with the molecular formula C7H4N2O3 . It plays a significant role in medicinal chemistry, with the oxazole nucleus being a heterocyclic five-membered ring that has been investigated for the development of novel compounds showing favorable biological activities .
Molecular Structure Analysis
The molecule consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The InChI string of the compound isInChI=1S/C7H4N2O3/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Topological Polar Surface Area is 76.2 Ų . The compound’s complexity, as computed by PubChem, is 197 .Scientific Research Applications
Anticancer Activity
A number of 1,3,4-oxadiazole incorporated oxazolo[4,5-b]pyridine derivatives have been synthesized and tested for anticancer activity against four human cancer cell lines including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) using etoposide as a standard drug . All products demonstrate good anticancer activity, several compounds can be considered as promising anticancer agents .
Antimicrobial Activity
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems have been reported . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .
Synthesis and Orthogonal Functionalization
The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
Mechanism of Action
Future Directions
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Many oxazole candidates or drugs are developed for the treatment of diseases, increasing its developmental values as medicinal agents . The important information presented in the retrieved papers will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLXVIUBIHBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-b]pyridine-6-carboxylic acid | |
CAS RN |
1448852-05-8 |
Source
|
Record name | [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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